molecular formula C12H13BrFNO B1392958 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine CAS No. 1022931-92-5

1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine

Cat. No.: B1392958
CAS No.: 1022931-92-5
M. Wt: 286.14 g/mol
InChI Key: QVNYDJTUEBGABC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine is an organic compound characterized by the presence of a pyrrolidine ring attached to a 4-bromo-2-fluorophenyl group via an acetyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine typically involves the reaction of 4-bromo-2-fluoroacetophenone with pyrrolidine under specific conditions. The reaction is generally carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Bromo-1-(4-fluorophenyl)ethanone
  • 4-Bromo-2-fluoroacetophenone
  • N-(4-Bromo-2-fluorophenyl)acetamide

Uniqueness: 1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine is unique due to the presence of both a pyrrolidine ring and a 4-bromo-2-fluorophenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-bromo-2-fluorophenyl)-1-pyrrolidin-1-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrFNO/c13-10-4-3-9(11(14)8-10)7-12(16)15-5-1-2-6-15/h3-4,8H,1-2,5-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVNYDJTUEBGABC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-[(4-Bromo-2-fluorophenyl)acetyl]pyrrolidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.